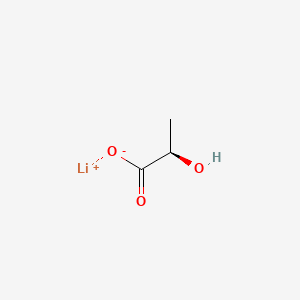

Lithium D-(-)-lactate

Description

Historical Context of Chiral Lactic Acid Derivatives and Alkali Metal Salts in Science

The story of lactic acid derivatives begins with the isolation of lactic acid itself in 1780 by the Swedish chemist Carl Wilhelm Scheele from sour milk. wikipedia.orgmdpi.com A few decades later, in 1808, Jöns Jacob Berzelius identified that lactic acid is also produced in muscles during physical exertion. wikipedia.org The molecular structure of lactic acid was determined by Johannes Wislicenus in 1873. wikipedia.org A pivotal moment in the history of this compound came in 1856 when Louis Pasteur discovered the role of Lactobacillus in its synthesis, revealing the biological origin of the acid. wikipedia.org

Lactic acid is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: L-(+)-lactic acid and D-(-)-lactic acid. wikipedia.org The L-isomer is the one typically found in animal muscle, sometimes referred to as "sarcolactic" acid. wikipedia.org The development of stereochemistry and nomenclature systems, such as the D/L system, allowed scientists to differentiate and study these specific isomers. libretexts.orglibretexts.org

The study of alkali metal salts of organic acids, including lactic acid, became prominent as researchers explored their catalytic and reactive properties. Patents from the early 20th century describe processes for producing various alkali and alkaline earth metal lactates, including those of lithium, sodium, and potassium. google.com More recent research has demonstrated that alkali metal lactates, formed in-situ from salts like lithium hydroxide (B78521) or lithium nitrate, can act as effective catalysts. acs.orgacs.orgpku.edu.cn These salts have been investigated for their role in chemical transformations, such as the conversion of lactic acid into other valuable chemicals like 2,3-pentanedione. acs.orgacs.org This historical progression from discovery to the investigation of specific chiral salts like Lithium D-(-)-lactate underscores the increasing refinement of chemical and biochemical research.

Significance of D-(-)-Stereochemistry in Contemporary Chemical Systems

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is fundamental to its function. The D-(-)-stereochemistry of lactate (B86563) refers to one of the two specific enantiomers of lactic acid. wikipedia.org The D/L naming convention is a historical system that relates the configuration of a chiral molecule back to the enantiomers of glyceraldehyde. libretexts.orgmasterorganicchemistry.comquora.com While the Cahn-Ingold-Prelog (R/S) system is a more universal method for assigning absolute configuration, the D/L system remains prevalent in biochemistry, particularly for amino acids and sugars, due to historical precedent and convenience. libretexts.orgmasterorganicchemistry.com

The significance of the D-(-)-stereoisomer is pronounced in several contexts:

Biological Systems: While L-lactate is the predominant isomer produced in mammalian metabolism through anaerobic glycolysis, D-lactate is primarily a product of bacterial metabolism. frontiersin.orgnih.gov As such, the presence and concentration of D-lactate can be an important biomarker. For instance, it is monitored in cases of suspected bacterial overgrowth in patients with short bowel syndrome. leedsth.nhs.uk Although metabolized much more slowly than the L-form in mammals, D-lactate is absorbed from the intestine and can be utilized by certain cells, such as neurons. sigmaaldrich.comsigmaaldrich.com

Material Science: The stereochemistry of lactic acid is critical in the production of polylactic acid (PLA), a biodegradable polymer. The properties of PLA, such as its crystallinity and melting point, are highly dependent on the stereochemical purity of its building blocks. Controlling the blend of D- and L-lactic acid allows for the fine-tuning of the polymer's characteristics. nih.gov

Biochemical Research: In scientific studies, having access to the pure D-(-)-enantiomer is crucial for distinguishing its metabolic pathways and effects from those of the L-(+)-enantiomer. nih.gov Research has explored the distinct roles of D-lactate in various physiological and pathological processes, including its links to mitochondrial function and inflammatory responses. frontiersin.orgnih.gov

Fundamental Research Motivations and Scope for this compound

The specific compound this compound serves as a key reagent in several areas of advanced research, driven by the need for stereochemically pure standards and precursors.

Key research motivations include:

Biochemical Assays and Metabolomics: this compound is widely used as a standard in enzymatic assays for the precise quantification of D-lactate. sigmaaldrich.cominterchim.frmegazyme.com These assays, which often use D-lactate dehydrogenase, are essential for studying conditions associated with D-lactic acidosis and for analyzing its presence in various biological samples, foods, and pharmaceuticals. leedsth.nhs.uksigmaaldrich.cominterchim.frmegazyme.com Its use extends to the broader field of metabolomics, where accurate identification and quantification of specific metabolites are paramount. sigmaaldrich.com

Catalysis and Chemical Synthesis: Research into the catalytic conversion of lactic acid has shown that alkali metal salts are active species in these reactions. acs.orgpku.edu.cn Studies have investigated the use of lithium salts for the synthesis of compounds like 2,3-pentanedione, where the alkali lactate is a key intermediate. acs.orgacs.org The use of a pure chiral precursor like this compound could be explored in stereoselective synthesis.

Microbiology and Biotechnology: As D-lactate is a product of microbial fermentation, this compound is a valuable tool in microbiology. nih.gov It is used in studies to understand and engineer metabolic pathways in microorganisms, such as cyanobacteria, for the sustainable production of chiral chemicals. nih.gov Investigating how organisms consume or produce D-lactate is crucial for optimizing these biotechnological processes. nih.gov

The scope of research on this compound is therefore focused on its application as a high-purity analytical standard and as a specific chiral reactant or precursor in synthetic and biotechnological studies.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | cymitquimica.com |

| Synonyms | (R)-2-Hydroxypropionic acid lithium salt, D-Lactic acid lithium salt | sigmaaldrich.compharmaffiliates.com |

| CAS Number | 27848-81-3 | sigmaaldrich.comcymitquimica.com |

| Molecular Formula | C₃H₅LiO₃ or CH₃CH(OH)CO₂Li | sigmaaldrich.comnih.gov |

| Molecular Weight | 96.01 g/mol | sigmaaldrich.comnih.gov |

| Appearance | White powder/solid | cymitquimica.comlobachemie.com |

| Stereochemistry | (R) / D | sigmaaldrich.com |

| Solubility | Very soluble in water | wikipedia.org |

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Details | Source(s) |

| ¹H NMR | A proton NMR study on polycrystalline lithium D-lactate has been conducted. | nih.gov |

| Specific Optical Rotation | [α]20/D: -13° to -16° (c=4 in water) | lobachemie.commerckmillipore.com |

| Assay | ≥95% (enzymatic), ≥98% (titration) | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | GKQWYZBANWAFMQ-HSHFZTNMSA-M | sigmaaldrich.com |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

27848-81-3 |

|---|---|

Molecular Formula |

C3H6LiO3 |

Molecular Weight |

97.0 g/mol |

IUPAC Name |

lithium;(2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/t2-;/m1./s1 |

InChI Key |

MCPIIUKZBQXOSD-HSHFZTNMSA-N |

SMILES |

[Li+].CC(C(=O)[O-])O |

Isomeric SMILES |

[Li].C[C@H](C(=O)O)O |

Canonical SMILES |

[Li].CC(C(=O)O)O |

Other CAS No. |

27848-81-3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Lithium D Lactate

Chemical Synthesis Pathways for Enantiopure Lithium D-(-)-lactate

The chemical synthesis of enantiomerically pure this compound primarily relies on securing a source of optically pure D-(-)-lactic acid. The subsequent conversion to the lithium salt is a chemically straightforward process.

Neutralization Reactions of D-(-)-Lactic Acid with Lithium Hydroxide (B78521)

The most direct method for synthesizing this compound is through the neutralization of D-(-)-lactic acid with a lithium base, typically lithium hydroxide. This acid-base reaction yields the lithium salt and water.

Reaction: CH₃CH(OH)COOH (D-lactic acid) + LiOH → CH₃CH(OH)COOLi (this compound) + H₂O nih.gov

This process is highly efficient and the primary challenge lies in the availability of high-purity D-(-)-lactic acid as the starting material. The resulting this compound is an amorphous solid that is highly soluble in water. nih.gov

Stereoselective Conversion Strategies for this compound

Direct stereoselective conversion of a racemic mixture of lactic acid to enantiopure this compound is not the common industrial approach. Instead, stereoselectivity is achieved during the synthesis of the D-(-)-lactic acid precursor. Chemical strategies can involve the use of chiral catalysts to selectively produce the D-(-) enantiomer from prochiral substrates. For instance, a robust MgO-D-Lactic acid system has been developed for the chemocatalytic conversion of biomass-derived trioses like dihydroxyacetone and glyceraldehyde into D-(-)-lactic acid with high yield (~90%) and significant enantiomeric excess (~75%). researchgate.net In this system, it is proposed that a chiral pocket-like complex, Mg(II)-2(D-Lactate), forms and combines with the pyruvaldehyde intermediate, enabling a preferential hydride shift that leads to the D-enantiomer. researchgate.net Once the enantiopure acid is obtained, it is converted to the lithium salt via the neutralization reaction described previously.

Biocatalytic and Chemo-Enzymatic Approaches for D-(-)-Lactic Acid Production

Biotechnological routes are highly favored for producing optically pure D-(-)-lactic acid due to their high stereospecificity, use of renewable resources, and operation under mild conditions. These methods primarily involve microbial fermentation or isolated enzyme catalysis.

Microbial Fermentation and Enzyme-Catalyzed Synthesis of D-(-)-Lactic Acid

Microbial Fermentation: A variety of microorganisms, including bacteria and fungi, are capable of producing D-(-)-lactic acid. nih.gov The most prominent producers are lactic acid bacteria (LAB), particularly strains of Lactobacillus and Sporolactobacillus. These microbes convert simple sugars and other carbon sources into D-lactic acid with high optical purity. The selection or genetic engineering of the microbial strain is crucial, as many microorganisms produce the L-(+) isomer or a racemic mixture. Wild-type strains such as Lactobacillus delbrueckii and Sporolactobacillus sp. are well-known D-lactic acid producers. Research has focused on optimizing fermentation conditions and utilizing inexpensive, renewable feedstocks, such as agro-industrial wastes, to make the process more economical.

| Microorganism | Substrate | Fermentation Mode | D-Lactic Acid Titer (g/L) | Productivity (g/L·h) | Optical Purity (%) |

|---|---|---|---|---|---|

| L. bulgaricus CGMCC 1.6970 | Hydrolysed Cheese Whey Powder | Fed-batch | 113.2 | - | - |

| S. nakayamae | Sucrose and Peanut Flour | Fed-batch | 112.93 | - | - |

| Engineered Strain | Sucrose | Fed-batch | 113.18 | 2.36 | - |

| Lactobacillus delbrueckii ssp. bulgaricus CECT 5037 | Orange Peel Waste Hydrolysate | Batch | - | - | >95 |

Enzyme-Catalyzed Synthesis: A cell-free, chemo-enzymatic approach offers high specificity and avoids the complexities of cellular metabolism and purification. The key enzyme in this process is D-lactate dehydrogenase (D-LDH), which catalyzes the stereospecific reduction of pyruvate (B1213749) to D-(-)-lactic acid. nih.govresearchgate.net This reaction requires a cofactor, nicotinamide adenine dinucleotide (NADH), which is oxidized to NAD+ during the reaction. For the process to be efficient, an in-situ cofactor regeneration system is essential. This is often achieved by coupling the D-LDH reaction with a second enzyme, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while regenerating NADH from NAD+. europa.eu

This enzymatic route is highly effective for producing enantiomerically pure D-lactic acid and is particularly well-suited for specialized applications like isotopic labeling. europa.eu

Subsequent Conversion to this compound

Following the production of D-(-)-lactic acid via either fermentation or enzymatic synthesis, the downstream processing involves purification of the acid from the fermentation broth or reaction mixture. The purified D-(-)-lactic acid is then converted to this compound through the same straightforward neutralization reaction with lithium hydroxide as outlined in section 2.1.1. The purity of the final lithium salt product is directly dependent on the purity of the D-(-)-lactic acid precursor obtained from the biocatalytic process.

Isotopic Labeling Strategies for this compound and its Derivatives

Isotopic labeling is a technique used to track molecules through metabolic pathways or chemical reactions by replacing one or more atoms with their isotope. wikipedia.org For this compound, labeling is typically performed on the D-(-)-lactic acid precursor, often using stable isotopes like deuterium (²H or D) or carbon-13 (¹³C). eurisotop.com

A prominent strategy for producing deuterated D-(-)-lactic acid involves the enzymatic synthesis pathway. nih.gov This method allows for precise placement of deuterium atoms. For example, perdeuterated D-lactic acid-d₄ can be synthesized from deuterated precursors. europa.eu

The process involves:

Precursor Synthesis: The starting material, pyruvic acid, is first deuterated to sodium pyruvate-d₃. nih.gov

Enzymatic Reduction: D-lactate dehydrogenase (D-LDH) is used to reduce the sodium pyruvate-d₃. europa.eu

Cofactor Regeneration with Deuterium Source: A deuterated cofactor, NADH-d₁, is required. This is generated and regenerated in situ by a coupled enzymatic reaction. Formate dehydrogenase (FDH) catalyzes the oxidation of a deuterium source, such as sodium formate-d₁, to carbon dioxide. This reaction simultaneously reduces NAD+ to the required NADH-d₁. europa.eu The deuterium atom is then stereospecifically transferred from NADH-d₁ to the pyruvate-d₃, yielding D-(-)-lactic acid-d₄. europa.eu

Once the isotopically labeled D-(-)-lactic acid-d₄ is synthesized and purified, it can be converted to this compound-d₄ via neutralization with lithium hydroxide. These labeled compounds are invaluable tools for metabolic flux analysis and for studying polymer structure and dynamics using techniques like neutron scattering and NMR spectroscopy. eurisotop.comnih.gov

Synthesis of Perdeuterated D-Lactic Acid Precursors

A robust and stereoselective method for synthesizing enantiopure D-lactic acid-d4 involves a cell-free enzymatic approach. europa.eu This biocatalytic system provides a clean pathway to highly pure perdeuterated monomers, which are crucial for specialized applications. mdpi.com

The synthesis starts with a prochiral precursor, pyruvate, which is readily perdeuterated to sodium pyruvate-d3. nih.gov The core of the synthesis is the enantiospecific reduction of this deuterated pyruvate using the enzyme D-lactate dehydrogenase (D-LDH). nih.govresearchgate.net The chirality of the final product is determined by the choice of the lactate (B86563) dehydrogenase enzyme; using D-LDH specifically yields the D-enantiomer. nih.gov

A critical component of this enzymatic reaction is the deuterated cofactor, nicotinamide adenine dinucleotide-d1 (NADH-d1), which provides the deuterium for the reduction of pyruvate. europa.eu This cofactor is generated and regenerated in situ through a coupled enzymatic system. europa.eu The enzyme formate dehydrogenase (FDH) catalyzes the oxidation of commercially available sodium formate-d1 into carbon dioxide. nih.govnih.gov This concurrent reaction reduces the oxidized form of the cofactor (NAD+) to the required deuterated form (NADH-d1). nih.govresearchgate.net This elegant system allows for the efficient transfer of deuterium without the necessity of a deuterated solvent. nih.gov

The enzymes are often immobilized within a dialysis membrane, which simplifies the process and allows for their reuse over multiple cycles without significant loss of activity. europa.eunih.gov Following the enzymatic reaction, the resulting D-lactic acid-d4 is isolated and purified, typically through continuous liquid-liquid extraction. nih.gov This method has been successfully scaled up to produce multi-gram quantities of the target compound. nih.gov

The key components and their roles in the enzymatic synthesis of D-lactic acid-d4 are summarized below.

| Component | Abbreviation / Formula | Role in Synthesis |

|---|---|---|

| Sodium pyruvate-d3 | CD3COCOONa | Perdeuterated starting precursor |

| D-lactate dehydrogenase | D-LDH | Biocatalyst for stereoselective reduction of pyruvate |

| Sodium formate-d1 | DCOONa | Deuterium source for cofactor regeneration |

| Formate dehydrogenase | FDH | Biocatalyst for in situ regeneration of NADH-d1 |

| Nicotinamide adenine dinucleotide (oxidized) | NAD+ | Cofactor precursor |

| Nicotinamide adenine dinucleotide (reduced, deuterated) | NADH-d1 | Deuterated cofactor that reduces pyruvate |

Applications of Isotopic Analogs in Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the journey of an atom or molecule through a reaction or metabolic pathway. wikipedia.org By replacing specific atoms with their isotopes, researchers can elucidate complex mechanisms. wikipedia.org Isotopic analogs of lactate, such as deuterated or carbon-labeled variants, have found broad application in several areas of research.

Polymer Science and Biodegradation: Perdeuterated D-lactic acid is a valuable monomer for the synthesis of perdeuterated polylactic acid (PLA). mdpi.comnih.gov These deuterium-labeled polymers are exceptionally well-suited for characterizing the structure and dynamics of PLA using techniques sensitive to deuterium, such as neutron scattering, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.govresearchgate.net Furthermore, these labeled polymers are instrumental in studying the biodegradation mechanisms of PLA-based plastics. nih.govresearchgate.net

Metabolic Pathway Tracing: Isotopically labeled lactate is widely used to investigate metabolism in vivo. frontiersin.org Tracers, including those with stable isotopes like 13C or radioactive isotopes like 14C, allow researchers to measure lactate turnover, oxidation rates, and its contribution to gluconeogenesis (the formation of glucose). nih.gov The interpretation of data from labeled lactate can be complex because it is both produced and utilized within many cells. nih.gov However, these studies are critical for understanding metabolic fluxes in various physiological and pathological states. frontiersin.orgnih.gov For instance, stable isotope tracer methods have been developed to study lactate metabolism in humans, with analysis often performed using gas chromatography-mass spectrometry. nih.govpnas.org

Enzyme Catalysis Mechanisms: Isotopic labeling can also be applied to the enzyme itself to probe its catalytic mechanism. nih.gov Studies on lactate dehydrogenase (LDH), the enzyme used to synthesize lactic acid, have utilized "heavy enzymes" labeled with 13C, 15N, and 2H. nih.gov By comparing the catalytic rates of the light (unlabeled) and heavy enzymes, a kinetic isotope effect (KIE) can be measured. nih.gov This provides insights into how atomic motions within the protein structure influence its function and affect the chemical reaction at the active site. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of Lithium D Lactate

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Solid-state NMR is a powerful, non-destructive technique for probing the structure and molecular dynamics of materials in their solid form. For Lithium D-(-)-lactate, which exists as a polycrystalline substance, these investigations are crucial for understanding the behavior of its constituent ions and functional groups within the crystal lattice. vulcanchem.com

The methyl (-CH₃) group in this compound is not static in the solid state; it undergoes rapid reorientation about its three-fold symmetry axis. This rotational motion is a thermally activated process and can be quantitatively characterized by solid-state NMR. The dynamics of this methyl group can be described by an activation energy (Eₐ), which represents the potential barrier hindering the rotation. For D(+)-Lactic acid lithium salt, an activation energy of approximately 44 kJ/mol has been reported. cymitquimica.com

The rate of this rotation is highly dependent on temperature. At very low temperatures, the motion is slow, while at higher temperatures, the rotation becomes progressively faster. This change in rotational frequency directly influences NMR observables such as spin-lattice relaxation times (T₁). By measuring T₁ as a function of temperature, a characteristic minimum is observed when the rotational correlation time is of the order of the inverse of the NMR Larmor frequency. Analysis of this T₁ minimum allows for the precise determination of the activation energy and pre-exponential factor for the methyl rotation, providing a complete picture of the motional dynamics. nih.gov

| Compound | Activation Energy (Eₐ) | Technique |

|---|---|---|

| D(+)-Lactic acid lithium salt | ~44 kJ/mol | NMR Spectroscopy cymitquimica.com |

| Betaine hydrochloride (Methyl Group 1) | ~20.5 kJ/mol | Solid-State NMR nih.gov |

| Betaine hydrochloride (Methyl Group 2) | ~13.9 kJ/mol | Solid-State NMR nih.gov |

| Betaine hydrochloride (Methyl Group 3) | ~15.8 kJ/mol | Solid-State NMR nih.gov |

The proton NMR spectrum of a solid is typically broad due to strong dipole-dipole interactions between nuclei. The "second moment" (M₂) of this broad-line spectrum is a quantitative measure of the strength of these dipolar interactions. For a rigid lattice where no molecular motion occurs, the second moment has a specific, calculable value.

As the temperature increases and the methyl group in this compound begins to rotate rapidly, it partially averages the dipolar interactions among the methyl protons and between the methyl protons and other nearby nuclei. This motional averaging leads to a significant reduction in the width of the NMR line and, consequently, a measurable decrease in the second moment.

The study of M₂ as a function of temperature reveals distinct plateaus. At low temperatures, M₂ corresponds to a rigid lattice. As the temperature rises through the region where the methyl group rotation becomes frequent on the NMR timescale, M₂ decreases, eventually reaching a new, lower plateau value characteristic of a rapidly rotating methyl group. The temperature at which this transition occurs is directly related to the activation energy of the motion.

At sufficiently low temperatures, the rotation of the methyl group can no longer be described by classical mechanics. Instead, quantum-mechanical tunneling becomes the dominant mechanism for methyl group reorientation. nih.gov This phenomenon arises from the wave-like nature of the protons, allowing the methyl group to rotate through the potential energy barrier rather than needing enough thermal energy to go over it. nih.gov

This quantum tunneling splits the ground rotational energy level of the methyl group into two distinct levels: a non-degenerate A-symmetry state and a doubly-degenerate E-symmetry state. The energy separation between these states is known as the "tunneling splitting" or "tunnel frequency" (νt). nih.gov The magnitude of this splitting is extremely sensitive to the height and shape of the rotational potential barrier. nih.gov

Solid-state NMR techniques, particularly field-cycling NMR, are exceptionally well-suited to measure these small tunnel splittings. nottingham.ac.uk By measuring the tunnel frequency, one can precisely determine the rotational barrier height (V₃). nih.gov While specific tunneling studies on this compound are not prominently available, analysis of related compounds shows that tunnel frequencies can range from MHz to kHz, corresponding to rotational barriers of varying heights. nih.gov

| Compound Type | Tunnel Frequency (νt) | Calculated Rotational Barrier (V₃) |

|---|---|---|

| Dimethylammonium Zinc Formate | 1.84 MHz | 10.60 kJ/mol nih.gov |

| Tert-Butyl-nitrite | 0.07 MHz (7 x 10⁴ Hz) | ~16.6 kJ/mol (2000 K) |

Crystallographic Analysis of this compound and Related Complexes

Crystallographic analysis provides a definitive map of the atomic arrangement in the solid state, revealing precise bond lengths, angles, and intermolecular interactions that govern the material's properties.

X-ray diffraction (XRD) is the primary method for determining the three-dimensional structure of crystalline solids. Studies on single crystals of lithium lactate (B86563) have shown that it can crystallize in a monoclinic structure. researchgate.net The lattice constants, which define the size and shape of the unit cell, have been reported for one such crystal. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic researchgate.net |

| Lattice Constant (a) | 9.1777 Å researchgate.net |

| Lattice Constant (b) | 12.6243 Å researchgate.net |

| Lattice Constant (c) | 5.7105 Å researchgate.net |

This structural data is fundamental to understanding the packing of the D-(-)-lactate anions and the coordination environment of the lithium cations. The arrangement of these ions and the network of interactions, such as hydrogen bonding involving the hydroxyl group, dictate the local environment around the methyl group, which in turn determines its rotational barrier.

Crystal engineering involves the design and synthesis of new crystalline solids with desired properties. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.

The solid-state form of lithium lactate is a subject of some ambiguity in the literature. While crystallographic studies have successfully determined a monoclinic crystal structure, other sources describe lithium lactate as an amorphous solid. researchgate.netwikipedia.org An amorphous solid lacks the long-range ordered structure of a crystal.

This discrepancy suggests that this compound may exhibit polymorphism, potentially existing in both crystalline and amorphous forms depending on the method of preparation and purification (e.g., solvent choice, evaporation rate, temperature). The existence of different solid-state forms can have significant implications for the material's physical properties. However, dedicated and systematic studies on the polymorphism and crystal engineering of this compound are not extensively reported in the scientific literature. Further research would be required to intentionally isolate and characterize different polymorphs and to understand the relationship between its crystal structure and its dynamic properties.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the molecular-level characterization of this compound. These methods provide a detailed "fingerprint" of the molecule by probing the vibrational modes of its constituent chemical bonds. The frequencies of these vibrations are highly sensitive to the local chemical environment, making vibrational spectroscopy ideal for distinguishing between different solid-state forms and analyzing the complex network of intermolecular forces that dictate the compound's structure.

The presence of water of hydration significantly alters the crystal structure and, consequently, the vibrational spectrum of this compound. Distinguishing between the anhydrous and hydrated forms is crucial for pharmaceutical and materials science applications. nih.govquora.com

In the hydrated form , the IR and Raman spectra exhibit distinct bands associated with the water molecules. These include:

O-H Stretching: A broad absorption band typically observed in the 3000–3600 cm⁻¹ region in the IR spectrum, characteristic of the stretching vibrations of water molecules involved in hydrogen bonding.

H-O-H Bending: A peak corresponding to the scissoring motion of water, usually found around 1600–1650 cm⁻¹.

The anhydrous form , lacking these water-related vibrations, presents a cleaner spectrum in these regions. Furthermore, the removal or introduction of water molecules affects the vibrational modes of the lactate anion itself. The coordination of water to the lithium cation and its participation in hydrogen bonding with the lactate's hydroxyl and carboxylate groups cause perceptible shifts in key lactate bands. For instance, the asymmetric and symmetric stretching frequencies of the carboxylate group (COO⁻), as well as the C-O and O-H stretching of the secondary alcohol, are altered between the two forms. These spectral differences provide a definitive method for identifying and confirming the hydration state of a given sample. nih.govresearchgate.net

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Notes on Anhydrous vs. Hydrated Forms |

|---|---|---|

| O-H Stretch (Water) | 3000 - 3600 | Present as a broad band in the hydrated form; absent in the anhydrous form. |

| C-H Stretch | 2850 - 3000 | Present in both forms, minor shifts may occur. |

| C=O Asymmetric Stretch (COO⁻) | 1550 - 1610 | Frequency is sensitive to coordination with Li⁺ and hydrogen bonding; shifts are expected between forms. nih.gov |

| H-O-H Bend (Water) | 1600 - 1650 | Present in the hydrated form; absent in the anhydrous form. |

| C-O Stretch (Alcohol) | 1050 - 1150 | Sensitive to hydrogen bonding environment; frequency and band shape may differ. |

The crystal lattice of this compound, particularly in its hydrated state, is stabilized by an extensive network of intermolecular interactions. These include ion-dipole interactions between the Li⁺ cation and the oxygen atoms of the lactate, as well as a robust system of hydrogen bonds. nih.gov The lactate anion is both a hydrogen bond donor (via its hydroxyl group) and an acceptor (via its hydroxyl and carboxylate oxygens).

Vibrational spectroscopy is exceptionally sensitive to these interactions. nih.gov The formation of hydrogen bonds typically leads to:

A red shift (shift to lower frequency) and significant broadening of the O-H stretching band of the lactate's hydroxyl group and the water molecules. This occurs because the hydrogen bond weakens the O-H covalent bond, making it easier to vibrate.

Shifts in the stretching frequencies of the carboxylate (COO⁻) group. The involvement of the carboxylate oxygens as hydrogen bond acceptors alters their electron density and, consequently, their vibrational frequencies.

By analyzing the precise positions and shapes of these bands, researchers can deduce the nature and relative strength of the hydrogen-bonding network within the crystal structure, providing insight into the material's stability and physical properties. researchgate.net

Chiroptical Spectroscopy for Enantiomeric Purity and Configuration

Chiroptical techniques are essential for confirming the absolute configuration and assessing the enantiomeric purity of chiral molecules like this compound. nih.gov These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.in For this compound, the designation "(-)" indicates that it is levorotatory at the sodium D-line (589 nm). An ORD spectrum of this compound would show this negative rotation at 589 nm and map the rotation across a range of wavelengths. bohrium.comresearchgate.net

Circular Dichroism (CD) is the measurement of the difference in absorption of left- and right-circularly polarized light by a chiral molecule. slideshare.net A CD signal is only observed at wavelengths where the molecule absorbs light (i.e., within a chromophore's absorption band). For this compound, the relevant chromophore is the carboxylate group, which undergoes an n→π* electronic transition in the ultraviolet region (typically around 210-240 nm).

The combination of ORD and CD spectra near an absorption band gives rise to a phenomenon known as the Cotton effect . pbsiddhartha.ac.in The sign of the Cotton effect is directly related to the stereochemistry of the chiral center relative to the chromophore. For D-series α-hydroxy acids and their salts, a negative Cotton effect is typically observed. This manifests as a CD spectrum with a negative peak and an anomalous ORD curve that first becomes more negative before crossing the zero axis and becoming positive at shorter wavelengths. stackexchange.comscribd.com The observation of a negative Cotton effect for this compound unequivocally confirms its (R)-configuration.

| Technique | Parameter | Expected Observation for D-(-) Enantiomer |

|---|---|---|

| Polarimetry | Specific Rotation [α] at 589 nm | Negative (Levorotatory) bohrium.com |

| ORD | Cotton Effect | Negative scribd.com |

| CD | Sign of CD band at λmax (~210-240 nm) | Negative |

These chiroptical methods are not only qualitative for confirming stereochemistry but are also quantitative. The magnitude of the CD signal or optical rotation is directly proportional to the concentration of the chiral substance, allowing for the precise determination of enantiomeric purity. nih.gov

Computational and Theoretical Chemistry Studies on Lithium D Lactate Systems

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for studying the electronic properties of molecules and materials. DFT has become a widely used methodology for modeling reactions and properties in systems relevant to energy storage, balancing computational cost with accuracy. These calculations provide a foundational understanding of the interactions governing the behavior of Lithium D-(-)-lactate.

DFT calculations are employed to investigate the electronic structure and energetics of this compound. These studies can confirm that the complexation between the lithium ion (Li⁺) and the lactate (B86563) anion is primarily driven by electrostatic interactions. Specifically, the electron-deficient Li⁺ ion forms coordination bonds with the electron-rich oxygen atoms in the carboxyl and hydroxyl groups of the D-(-)-lactate anion, leading to a stable complex. researchgate.net This stabilization is key to understanding the compound's formation and reactivity.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a critical aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of the molecule. For lithium-containing electrolyte species, a higher HOMO energy can suggest lower resistance to oxidation.

Table 1: Illustrative Electronic Properties from DFT Calculations for a Generic Lithium Carboxylate System (Note: This data is representative of the type of results obtained from DFT calculations for similar lithium salts, as specific data for this compound is not available in the cited literature.)

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates susceptibility to oxidation. |

| LUMO Energy | +1.2 eV | Indicates susceptibility to reduction. |

| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability. |

| Li-O Bond Distance | 1.95 Å | Characterizes the coordination geometry. |

Quantum chemical calculations are a valuable tool for predicting the electrochemical stability of electrolyte components, a critical factor in applications like lithium-ion batteries. The redox potential can be estimated by calculating the energy change associated with the oxidation or reduction of the molecule. mdpi.com The oxidation potential, for instance, is often correlated with the HOMO energy of the species in solution. researchgate.net

DFT is used to quantify the binding strength between a metal ion and its coordinating ligands. mdpi.com For this compound, this involves calculating the binding energy between the Li⁺ ion and the D-(-)-lactate anion. This energy represents the stability of the ion pair. The primary nature of such coordination bonds is typically electrostatic interaction. mdpi.com

Calculations can also be extended to coordination complexes involving solvent molecules. The binding energy helps to understand the competition between anion-lithium and solvent-lithium interactions, which is fundamental to the compound's behavior in solution. The dissociation energy, which describes the solvation strength, can be calculated from the energies of the individual components and the final Li-solvate complex. frontiersin.org Studies on similar lithium carboxylate systems show that charge transfer from the carboxylate group to the metal ion stabilizes the complex. acs.org

Table 2: Representative Binding and Dissociation Energies in Li⁺ Complexes from DFT Studies (Note: This table illustrates typical data for Li⁺ coordination with carboxylate and other anions, as specific values for this compound are not available in the cited literature.)

| Complex | Binding Energy (kJ/mol) | Dissociation Energy (eV) |

|---|---|---|

| [Li(Lactate)] | -550 | 5.70 |

| [Li(Lactate)(H₂O)] | -680 | 7.05 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about dynamic processes, such as ion transport and the formation of solvation structures.

MD simulations are widely used to study the solvation structure of lithium ions in various electrolytes. semanticscholar.org Key structural properties, such as the radial distribution function (RDF), are calculated to determine the average number of solvent molecules or anions in the immediate vicinity of a Li⁺ ion, known as the coordination number. nih.gov The simulations can also be used to calculate the solvation free energy, which quantifies the energetic favorability of dissolving the ion in a particular medium. mdpi.com

Furthermore, MD simulations are instrumental in investigating the mechanisms of ion transport. The diffusion coefficient of lithium ions can be calculated from their mean-square displacement (MSD) over time. rsc.org This provides insight into ion mobility, which is a critical factor for the performance of electrolytes. These simulations can reveal how factors like concentration and the presence of co-solvents influence the Li⁺ coordination structure and its transport properties. utah.edu

Table 3: Illustrative Ion Transport and Solvation Properties from MD Simulations (Note: The following data is representative of what MD simulations yield for lithium salts in solution and is not specific to this compound.)

| Property | Simulated Value | Description |

|---|---|---|

| Li⁺ Coordination Number | 4.2 | Average number of oxygen atoms in the first solvation shell. |

| Li⁺ Diffusion Coefficient | 0.8 x 10⁻⁶ cm²/s | A measure of the mobility of lithium ions in the medium. |

MD simulations can be used to explore the dynamics of this compound in various chemical environments, such as different solvents or near interfaces like electrodes. These simulations reveal how the interactions with the surrounding medium affect the conformational dynamics of the lactate anion and the stability of the Li⁺-lactate ion pair. nih.gov

By analyzing the trajectories of the individual ions, researchers can understand the mechanisms of ionic association and dissociation. For instance, the lifetime of an ion pair can be calculated, providing information on whether the salt exists predominantly as contact ion pairs or as solvent-separated ions. jcesr.org This level of detail is crucial for building a comprehensive picture of the physicochemical behavior of this compound in complex systems, which is essential for designing and optimizing materials for various applications. researchgate.net

Estimation of Coordination Numbers and Intermolecular Interaction Energies

Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for elucidating the coordination environment of metal ions like lithium.

Coordination Number: The coordination number (CN) of the lithium cation (Li⁺) with the D-(-)-lactate anion would be determined by the number of lactate molecules and their specific atoms that form the first solvation or coordination shell around the Li⁺ ion. The lactate anion is a bidentate ligand, capable of coordinating with the lithium ion through both the carboxylate oxygen atoms and potentially the hydroxyl oxygen.

Ab initio molecular dynamics (AIMD) simulations performed on similar systems, such as Li⁺ in various organic solvents, consistently show that the first sphere coordination number of Li⁺ is typically 4. rsc.org DFT calculations also suggest that for many small organic solvent molecules, a complex with a total coordination number of four, often in a tetrahedral arrangement, is the most stable configuration. researchgate.netarxiv.org

Intermolecular Interaction Energies: The strength of the interaction between the lithium cation and the D-(-)-lactate anion can be quantified by calculating the binding energy or dissociation energy of the complex. This is typically achieved using high-level quantum mechanical calculations.

DFT is a common method for calculating the energetics of Li⁺ coordination with various anions. frontiersin.org The methodology involves optimizing the geometries of the individual ions (Li⁺ and lactate⁻) and the resulting Li-lactate complex. The interaction energy is then calculated as the difference between the energy of the complex and the sum of the energies of the isolated ions, often with corrections for basis set superposition error (BSSE).

For example, the dissociation energy (E_D) for a Li⁺ ion coordinating with 'y' number of anions (A⁻) to form a complex [Li(A)_y]¹⁻ʸ can be calculated as: E_D = E[Li⁺] + yE[A⁻] - E[Li(A)_y]¹⁻ʸ

A positive E_D value indicates a stable complex, with larger values signifying stronger Li⁺-anion bonds. frontiersin.org Studies on various lithium-anion pairs have shown that the stability and geometry of the resulting solvates can vary significantly. frontiersin.org For this compound, the interaction would be primarily electrostatic, involving the positively charged lithium ion and the negatively charged carboxylate group, with an additional contribution from the polar hydroxyl group. Theoretical studies on lactic acid itself highlight the molecule's high propensity to form strong hydrogen bonds, which would also influence its interaction in a larger complex. researchgate.netnih.gov

| Parameter | Typical Computational Method | Expected Findings for Li D-(-)-lactate System | Analogous System Reference |

| Coordination Number (CN) | Ab Initio Molecular Dynamics (AIMD), Radial Distribution Function Analysis | A primary coordination number of 4 is expected for Li⁺, potentially satisfied by bidentate coordination from two lactate anions or a combination of lactate and solvent molecules. | Li⁺ in water, methanol, and acetonitrile rsc.org |

| Interaction Geometry | Density Functional Theory (DFT) Geometry Optimization | Tetrahedral or distorted tetrahedral geometry around the Li⁺ ion is likely. The lactate anion would act as a bidentate ligand. | Li⁺ in ethylene carbonate solutions researchgate.netarxiv.org |

| Interaction Energy | DFT, Calculation of Dissociation Energy (E_D) | A strong, favorable interaction energy is expected due to the electrostatic attraction between Li⁺ and the carboxylate group. | Energetics of Li⁺ with various asymmetric anions frontiersin.org |

Conformational Analysis and Potential Energy Surface Mapping

Understanding the flexibility of the D-(-)-lactate anion and how its conformation changes upon binding to a lithium ion is crucial for describing the system's behavior.

Conformational Analysis: The D-(-)-lactate anion possesses conformational flexibility, primarily around the C-C single bond connecting the chiral center and the carboxylate group. Theoretical chemistry methods can be used to identify the different stable conformers and the energy barriers for interconversion between them. researchgate.net Computational studies on lactic acid have shown that the relative stability of its conformers is heavily influenced by the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.netnih.gov

When complexed with a lithium ion, the conformational landscape of the lactate anion would be significantly altered. The strong coordination of the carboxylate and hydroxyl groups to the Li⁺ ion would constrain the rotation around the C-C bond, likely favoring a specific conformation that maximizes the electrostatic interaction.

Potential Energy Surface (PES) Mapping: A potential energy surface (PES) maps the energy of a chemical system as a function of its geometric coordinates. For the this compound system, a PES could be constructed to describe the interaction between the Li⁺ ion and the lactate anion. This would involve calculating the system's energy at numerous points as the distance and orientation between the two ions are systematically varied.

Predictive Modeling of Chemical Reactivity and Stability

Predictive modeling uses computational results to forecast the behavior of a chemical system under different conditions, such as its thermal stability and decomposition pathways.

Chemical Reactivity and Stability: Lithium lactate is generally known to be a stable solid. wikipedia.orgsigmaaldrich.comsigmaaldrich.com However, upon heating, it is expected to decompose. wikipedia.org Computational modeling can provide detailed insights into the mechanisms of this decomposition. DFT calculations can be used to map the reaction pathways for thermal decomposition, identifying the transition states and calculating the activation energy barriers for each step.

Studies on the thermal decomposition of other lithium carboxylates, such as lithium formate, and related carboxylate ionic liquids provide a template for how such a study would be approached. rsc.orgmdpi.comnih.gov The decomposition of carboxylate salts can proceed through various mechanisms, including decarboxylation. For this compound, potential decomposition pathways could involve the loss of CO₂, intramolecular rearrangement, or reactions involving the hydroxyl group. By calculating the activation barriers for these competing pathways, a predictive model for the primary decomposition products and the required temperatures can be developed. nih.gov

Analytical Chemistry Methodologies for Chiral Purity and Quantification of D Lactate

Enzymatic Assay Methodologies for D-(-)-Lactate Content

Enzymatic assays offer high specificity for quantifying D-(-)-lactate, leveraging the stereospecificity of enzymes that act only on the D-isomer.

Principles of Stereospecific D-Lactate Dehydrogenase (D-LDH) Assays

The cornerstone of enzymatic D-(-)-lactate quantification is the enzyme D-lactate dehydrogenase (D-LDH, EC 1.1.1.28). antbioinc.commegazyme.com This enzyme specifically catalyzes the oxidation of D-lactate to pyruvate (B1213749). The reaction requires the presence of the coenzyme nicotinamide adenine dinucleotide (NAD⁺), which is simultaneously reduced to NADH. megazyme.comarcangelogentile.it

The reaction is as follows: D-Lactate + NAD⁺ ⇌ Pyruvate + NADH + H⁺

The specificity of D-LDH for D-lactate ensures that the L-(+)-lactate isomer, which is often present in much higher concentrations in biological systems, does not interfere with the measurement. creativebiomart.netnih.gov This stereospecificity makes the assay highly valuable for detecting even small amounts of the D-isomer.

Coupled Enzyme Reactions for Pyruvate Trapping

The equilibrium of the D-LDH catalyzed reaction lies significantly in favor of D-lactate and NAD⁺. megazyme.comarcangelogentile.it To ensure the complete and quantitative conversion of D-lactate to pyruvate, the pyruvate product must be continuously removed from the reaction mixture. This is achieved by coupling the primary reaction to a second, irreversible enzymatic reaction that "traps" the pyruvate. megazyme.comyoutube.com

A common trapping enzyme is D-glutamate-pyruvate transaminase (D-GPT), also known as alanine (B10760859) aminotransferase (ALT). megazyme.comarcangelogentile.it In the presence of a high concentration of D-glutamate, D-GPT catalyzes the transamination of pyruvate to D-alanine. This effectively pulls the initial reaction to completion. megazyme.com

The coupled reaction scheme is:

D-LDH Reaction: D-Lactate + NAD⁺ ⇌ Pyruvate + NADH + H⁺

Trapping Reaction (D-GPT): Pyruvate + D-Glutamate → D-Alanine + 2-Oxoglutarate

This two-step process ensures that the amount of NADH produced is directly proportional (stoichiometric) to the initial amount of D-lactate in the sample. youtube.com

Spectrophotometric Detection via NADH Formation

The final step in the enzymatic assay is the quantification of the NADH produced. The reduced coenzyme NADH has a distinct optical property that the oxidized form, NAD⁺, lacks: it strongly absorbs light at a wavelength of 340 nm. egyankosh.ac.inworthington-biochem.com

By measuring the increase in absorbance at 340 nm with a spectrophotometer, the concentration of NADH can be determined. youtube.comegyankosh.ac.in Since the coupled reactions ensure a stoichiometric relationship between D-lactate and NADH, the initial concentration of D-(-)-lactate in the sample can be accurately calculated. The change in absorbance (ΔA₃₄₀) is directly proportional to the amount of D-lactate. megazyme.comworthington-biochem.com This principle allows for sensitive detection, with limits of quantification reported in the micromolar range. researchgate.net

| Component | Function | Principle of Action | Source |

|---|---|---|---|

| D-Lactate Dehydrogenase (D-LDH) | Primary Enzyme | Stereospecifically oxidizes D-lactate to pyruvate. | antbioinc.commegazyme.com |

| Nicotinamide Adenine Dinucleotide (NAD⁺) | Coenzyme | Acts as the oxidizing agent, being reduced to NADH. | megazyme.comarcangelogentile.it |

| D-Glutamate-Pyruvate Transaminase (D-GPT) | Coupling Enzyme | Removes pyruvate from the reaction to drive it to completion. | megazyme.comyoutube.com |

| Spectrophotometer | Detection Instrument | Measures the increase in absorbance at 340 nm due to NADH formation. | egyankosh.ac.inworthington-biochem.com |

Electrochemical Sensing Systems for D-Lactate Quantification

Electrochemical biosensors represent a powerful alternative to traditional assays, offering advantages such as rapid response, simplicity, and potential for miniaturization and in-situ measurements. mdpi.com

Development of Enzyme-Based Electrochemical Biosensors

Enzyme-based electrochemical biosensors for D-lactate operate by immobilizing a specific enzyme, such as D-lactate dehydrogenase (D-LDH) or lactate (B86563) oxidase (LOD), onto the surface of an electrode transducer. mdpi.comnih.gov This enzyme layer provides the sensor's selectivity, interacting only with the target D-lactate molecule.

The fundamental principle involves the enzymatic catalysis of a reaction that produces or consumes an electroactive substance (a substance that can be oxidized or reduced at an electrode). nih.govmdpi.com The magnitude of the electrical signal (e.g., current) generated by this electrochemical event is directly proportional to the concentration of D-lactate. nih.gov

Several strategies are employed in the fabrication of these biosensors:

D-LDH-Based Sensors: These sensors monitor the change in the NADH/NAD⁺ ratio resulting from the enzymatic reaction. Mediators like Meldola's Blue or tetrathiafulvalene can be incorporated into the electrode to facilitate electron transfer between the NADH and the electrode surface at a lower potential, improving sensitivity and reducing interference. nih.gov

Lactate Oxidase (LOD)-Based Sensors: LOD-based sensors are more common and typically operate by catalyzing the oxidation of lactate to pyruvate, producing hydrogen peroxide (H₂O₂). nih.gov The H₂O₂ is an electroactive molecule that can be easily oxidized at the electrode surface, generating a measurable amperometric signal. nih.gov

Advanced Materials: To enhance performance, electrode surfaces are often modified with nanomaterials such as multi-walled carbon nanotubes (MWCNTs) or gold nanoparticles. mdpi.comnih.gov These materials increase the surface area for enzyme immobilization and improve the rate of electron transfer, leading to higher sensitivity and stability. For example, a biosensor using a thermostable dye-linked D-LDH immobilized with MWCNTs showed a linear response to D-lactate in the range of 0.03–2.5 mM and maintained responsiveness for over 50 days. nih.gov

| Enzyme | Detection Principle | Example Electrode Modification | Performance Metric | Source |

|---|---|---|---|---|

| Dye-linked D-Lactate Dehydrogenase (Dye-DLDH) | Direct electron transfer | Multi-walled carbon nanotube (MWCNT) within Nafion membrane | Linear range: 0.03-2.5 mM; Stable for >50 days | nih.gov |

| Lactate Oxidase (LOD) | Amperometric detection of H₂O₂ | Immobilization on gold sensing electrodes | Effective at reduced operating voltages in physiological fluids | nih.gov |

| Lactate Dehydrogenase (LDH) | Mediated electron transfer | Screen-printed carbon electrode with Meldola's Blue-Reinecke Salt | Linear range: 0.55–10 mM; Response time: 10 s | nih.gov |

Specificity and Selectivity Considerations in Electrochemical Detection

Electrochemical biosensors offer a highly specific and selective approach for the detection and quantification of D-(-)-lactate. The cornerstone of this specificity lies in the use of enzymes that are stereospecific to the D-enantiomer, most notably D-lactate dehydrogenase (D-LDH).

The principle of these biosensors involves the immobilization of a D-enantiomer-specific enzyme onto an electrode surface. When the target analyte, D-(-)-lactate, is present in a sample, the enzyme catalyzes its oxidation to pyruvate. This reaction can be monitored electrochemically, providing a signal that is proportional to the D-(-)-lactate concentration.

Several key factors and research findings highlight the specificity and selectivity of this method:

Enzymatic Specificity : The high specificity of these biosensors is primarily attributed to the enzyme's natural stereospecificity. For instance, D-lactate cytochrome c oxidoreductase from baker's yeast has been utilized as the biorecognition element in an amperometric biosensor, which demonstrated specificity for only D-lactate. researchgate.net Similarly, a stable electrochemical sensing system was developed using a dye-linked D-lactate dehydrogenase (Dye-DLDH) from the thermophilic archaeon, Candidatus Caldiarchaeum subterraneum. nih.govresearchgate.net This enzyme's specificity ensures that the sensor responds exclusively to D-lactate, even in the presence of its L-isomer.

Elimination of Interferences : A significant challenge in analyzing biological fluids is the potential for interference from other substances. Enzymatic methods can be affected by the presence of L-lactate dehydrogenase (L-LDH) and high concentrations of L-lactate, which can lead to inaccurate measurements. nih.gov Research has shown that deproteinizing samples, for instance through ultrafiltration, is a crucial step to eliminate these interferences before analysis. nih.govoup.com This sample preparation step enhances the selectivity of the subsequent electrochemical detection.

Sensor Construction : The design of the electrode itself contributes to selectivity. One approach involves immobilizing a thermostable Dye-DLDH and multi-walled carbon nanotubes within a Nafion membrane on an electrode. nih.govresearchgate.net This construction not only provides a stable environment for the enzyme but also creates a selective interface for the electrochemical reaction, minimizing background noise from other electroactive species.

The performance of these biosensors is characterized by their linear response range and limit of detection. For example, a biosensor using D-lactate cytochrome c oxidoreductase showed a linear response to D-lactate in the concentration range of 0.015-100 mM. researchgate.net Another system, employing a thermostable Dye-DLDH, was linear within a range of 0.03-2.5 mM and demonstrated long-term stability, retaining its responsiveness for over 50 days. nih.govresearchgate.net

Performance of D-(-)-Lactate Electrochemical Biosensors

| Biorecognition Element | Linear Range (mM) | Key Features | Reference |

|---|---|---|---|

| D-lactate cytochrome c oxidoreductase (from baker's yeast) | 0.015 - 100 | High specificity for D-lactate; carbon paste electrode. | researchgate.net |

| Thermostable dye-linked D-lactate dehydrogenase (Dye-DLDH) | 0.03 - 2.5 | High thermostability; long-term stability (>50 days); enzyme immobilized with multi-walled carbon nanotubes. | nih.govresearchgate.net |

Advanced Hyphenated Techniques for Comprehensive Analysis

To achieve a comprehensive analysis, particularly for complex mixtures, hyphenated analytical techniques are employed. These methods combine a separation technique with a detection technique, providing enhanced resolution and identification capabilities. chromatographytoday.comchemijournal.com For the chiral analysis of lactate, the coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is a powerful approach.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The combination of HPLC for separation and tandem mass spectrometry (MS/MS) for detection offers exceptional sensitivity and specificity for the simultaneous determination of D-(-)- and L-(+)-lactate enantiomers. google.comsigmaaldrich.com

Chiral Separation (HPLC) : The separation of enantiomers is achieved using a chiral stationary phase (CSP) in the HPLC column. Various chiral columns have been successfully used, including those based on macrocyclic glycopeptides like teicoplanin. google.comcnr.it The Chirobiotic TAG column, for example, utilizes a polar ionic stationary phase well-suited for separating small polar molecules like lactic acid. google.com The choice of mobile phase composition is critical for optimizing the separation of the D- and L-lactic acid enantiomers. google.com By using a chiral column, the two enantiomers exhibit different retention times, allowing for their separation prior to detection. cnr.itresearchgate.net

Sensitive and Specific Detection (MS/MS) : Following separation by HPLC, the eluent is introduced into a mass spectrometer. Tandem mass spectrometry (MS/MS) provides two levels of mass analysis, which significantly enhances selectivity and reduces chemical noise. This allows for the accurate quantification of each enantiomer even at very low concentrations. researchgate.net This high sensitivity is particularly important in clinical settings where D-lactate levels may be very low. sigmaaldrich.com

This hyphenated approach has been developed into reliable and reproducible analytical methods for quantifying lactate enantiomers in various samples, including urine. sigmaaldrich.com One such method using an Astec CHIROBIOTIC® R chiral column coupled to LC-MS/MS can quantify D-lactic acid within a range of 0.5-100 µM with high precision and accuracy. sigmaaldrich.com The combination of the high resolving power of chiral HPLC and the definitive identification provided by MS/MS makes it a superior method for comprehensive chiral purity analysis. google.comsigmaaldrich.com

Hyphenated Techniques for Lactate Enantiomer Analysis

| Technique | Separation Principle | Detection Principle | Application | Reference |

|---|---|---|---|---|

| HPLC with Chiral Column | Differential interaction of enantiomers with a chiral stationary phase. | UV or other detectors. | Determination of optical purity (>99%). | nih.gov |

| HPLC-MS/MS | Chiral chromatography (e.g., using a chirobiotic teicoplanin aglycone column). | Tandem mass spectrometry for highly selective and sensitive quantification. | Simultaneous determination and quantification of D- and L-lactic acid enantiomers in biological samples. | google.comsigmaaldrich.com |

Applications of Lithium D Lactate in Material Science and Industrial Chemistry

Precursor in Advanced Materials Synthesis

The use of specific precursors is a critical aspect of materials synthesis, dictating the morphology, purity, and ultimately the performance of the final product. umn.edu Lithium D-(-)-lactate offers distinct advantages in solid-state reactions due to its dual functionality.

The demand for high-performance lithium-ion batteries has driven research into novel synthesis methods for electrode materials. uwaterloo.ca this compound has been identified as a promising precursor in the fabrication of anode materials, specifically lithium titanate (Li4Ti5O12) composites.

Spinel lithium titanate (Li4Ti5O12) is a promising anode material for lithium-ion batteries due to its excellent structural stability and safety features. uwaterloo.cabolead.com However, its inherent low electronic conductivity hinders its high-rate performance. bolead.com To overcome this, Li4Ti5O12 is often composited with carbon (Li4Ti5O12/C) to enhance its conductivity. bolead.com

Recent synthesis strategies have focused on using organic lithium salts, such as lithium lactate (B86563), in solid-state reactions to produce these composites. researchgate.net This method is advantageous as it simplifies the manufacturing process.

In the solid-state synthesis of Li4Ti5O12/C composites, this compound can serve as both the lithium source and the carbon source. During the high-temperature calcination process, the lactate component of the molecule decomposes, leaving behind a uniform coating of carbon on the newly formed Li4Ti5O12 particles. This in-situ carbon coating ensures an intimate contact between the active material and the conductive carbon, which is crucial for efficient electron transport.

This dual-role capability eliminates the need for adding a separate carbon precursor, streamlining the synthesis process and potentially reducing costs. The use of an organic salt like lithium lactate can lead to a more uniform carbon distribution compared to mechanically mixing the active material with a carbon source.

The choice of precursor in the synthesis of electrode materials significantly impacts their final properties. The use of chelating agents, such as lactic acid, in the preparation of precursors for cathode materials has been shown to influence the morphology and electrochemical performance of the final product. researchgate.net For instance, in the synthesis of LiNi0.5Co0.2Mn0.3O2, the use of lactic acid as a chelating agent resulted in quasi-spherical particles with excellent electrochemical performance. researchgate.net

While specific studies on this compound's influence on Li4Ti5O12/C are emerging, general principles suggest that the decomposition of the organic component can influence the particle size and prevent agglomeration of the Li4Ti5O12 crystals. uwaterloo.ca A well-dispersed, uniform microstructure with smaller particle sizes can lead to improved rate capability and cycling stability due to shorter lithium-ion diffusion pathways and a larger electrode-electrolyte contact area. researchgate.net

The table below summarizes the typical electrochemical performance of Li4Ti5O12/C composites synthesized using different methods, highlighting the potential for high performance when using organic precursors.

| Precursor/Method | Initial Discharge Capacity (mAh g⁻¹) | Rate Capability | Capacity Retention |

| Solid-state reaction with Li2CO3 and TiO2 | ~160 at 0.1C | Lower at high C-rates | Good |

| Sol-gel synthesis with TBT precursor | 150 at 1C | 63 mAh g⁻¹ at 10C | Good over 50 cycles. researchgate.net |

| Co-precipitation with lactic acid (cathode) | 194.2 at 0.1C | 95.7 mAh g⁻¹ at 5C | 93.3% after 100 cycles. researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Solid polymer electrolytes (SPEs) are a key component for the development of next-generation all-solid-state lithium batteries, offering potential improvements in safety and energy density. rsc.org An ideal SPE should possess high ionic conductivity, good mechanical strength, and a wide electrochemical stability window. mdpi.com

The utility of this compound as a precursor extends beyond lithium-ion battery materials. Its ability to provide a lithium source in a reactive form makes it suitable for the synthesis of other lithium-containing inorganic compounds. One notable example is the preparation of lithium silicate (B1173343) (Li4SiO4). researchgate.net This material has applications in various fields, including as a potential CO2 sorbent and in the development of other ceramic materials. The solid-state reaction using lithium lactate as the lithium source can offer a convenient and efficient route to produce these materials. The principles of using organic precursors to control the synthesis of inorganic materials are broadly applicable, suggesting that this compound could be a valuable tool in the synthesis of a wider range of inorganic compounds. nih.gov

Fabrication of Lithium-Ion Battery Components

Role in Chiral Chemical Synthesis and Derivatization

The D-(-) configuration of this compound makes it a crucial starting material or intermediate in processes where stereochemical control is paramount.

Lithium D-(−)-lactate serves as a valuable chiral synthon, or building block, for the synthesis of more complex, optically active molecules. The inherent chirality of the D-lactate moiety can be transferred to new molecules, making it a useful tool in asymmetric synthesis. While D-lactic acid and its derivatives are broadly recognized as useful chiral synthons, this compound provides a stable, high-purity source of this chirality. Its use is particularly relevant in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often dependent on its specific enantiomeric form. The enzymatic synthesis of optically pure D-lactic acid, a precursor to this compound, has been a subject of research to provide enantiopure monomers for various applications, including the synthesis of deuterated lactic acid for use in neutron scattering experiments to study polymer structures. europa.eu

Lithium D-(−)-lactate is a key reactant in the synthesis of lactic acid O-carboxyanhydride (lac-OCA), a type of internal anhydride. This reaction typically involves treating the lithium salt of lactic acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene. The process involves suspending Lithium D-(−)-lactate in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature, followed by the dropwise addition of a solution of triphosgene. This method provides a pathway to lac-OCAs, which are themselves important monomers for the ring-opening polymerization to produce polylactic acid, releasing one equivalent of carbon dioxide for each lactic acid unit incorporated. chemicalbook.com

In the field of polymer chemistry, Lithium D-(−)-lactate serves as a source of the D-enantiomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible thermoplastic. The properties of PLA are highly dependent on the stereochemical composition of the polymer chain. While poly(L-lactic acid) (PLLA) is a semi-crystalline material, the incorporation of D-lactate units, derived from precursors like Lithium D-(−)-lactate, into the polymer chain disrupts the regularity of the structure. This controlled introduction of the D-enantiomer allows for the tuning of PLA's physical properties, such as its crystallinity, melting point, and degradation rate. researchgate.netpharmaffiliates.com

The presence of D-lactate units can lower the melting point and reduce the crystallinity of the resulting PLA, which can be advantageous for certain applications where a more amorphous and faster-degrading material is desired. researchgate.net Conversely, blending PLLA with poly(D-lactic acid) (PDLA) can lead to the formation of a stereocomplex (sc-PLA) with a significantly higher melting temperature than either of the homopolymers, thereby enhancing the thermal stability of the material. pharmaffiliates.com Therefore, having a high-purity source of D-lactate, such as Lithium D-(−)-lactate, is crucial for the precise control of the final properties of PLA resins.

Table 1: Effect of D-Lactate Content on the Thermal Properties of Polylactic Acid (PLA)

| % D-Lactate Content | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Degree of Crystallinity (%) |

|---|---|---|---|

| < 2% (PLLA) | ~ 60-65 | ~ 170-180 | High (~37%) |

| 2-15% | ~ 60-65 | Decreases with increasing D-lactate | Lower |

| > 15% (PDLLA) | ~ 60-65 | Amorphous (no Tm) | Very Low |

| 50/50 PLLA/PDLA Blend | ~ 60-65 | up to 230 (Stereocomplex) | High |

Applications in Advanced Analytical and Detection Systems

The well-defined chemical properties of Lithium D-(−)-lactate also lend themselves to applications in specialized analytical and detection methodologies.

Lithium lactate has been investigated and used as a material for electron spin resonance (ESR) dosimetry. du.ac.in ESR dosimetry is a technique that measures the amount of absorbed radiation by detecting the concentration of radiation-induced free radicals in a material. When exposed to ionizing radiation, lithium lactate forms stable free radicals, and the intensity of the ESR signal from these radicals is proportional to the absorbed radiation dose. europa.eu

Studies have compared the performance of lithium lactate with the standard ESR dosimeter material, alanine (B10760859). Lithium lactate has shown a higher sensitivity to gamma rays than alanine. du.ac.in The ESR spectrum of irradiated lithium lactate exhibits a characteristic quartet signal with a spectroscopic splitting factor (g-factor) of approximately 2.0029. europa.eudu.ac.in The stability of the radiation-induced signal in lithium lactate is another important characteristic for a reliable dosimeter. The lifetime of the radicals at room temperature has been estimated to be several years, indicating good signal stability. europa.eu

Table 2: Comparison of Lithium Lactate and Alanine as ESR Dosimeter Materials

| Property | Lithium Lactate | Alanine |

|---|---|---|

| g-factor | 2.0029 ± 0.0003 europa.eudu.ac.in | - |

| Hyperfine Coupling Constant (A/gβ) | 1.82 ± 0.06 mT europa.eudu.ac.in | - |

| Radical Formation Efficiency (G-value) | 1.0 du.ac.in | 0.95 du.ac.in |

| Relative Sensitivity to γ-rays | ~10 times higher than alanine du.ac.in | Standard reference |

| Signal Lifetime at 25°C | ~5.9 ± 3 years europa.eu | Very stable |

Standards for Analytical Method Validation

Lithium D-(−)-lactate is utilized as a reference standard in the validation of analytical methods, particularly for the determination of lactic acid enantiomers. researchgate.net In analytical chemistry, method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This involves establishing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.

As a high-purity, chirally defined compound, Lithium D-(−)-lactate is used to prepare calibration standards for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.net For instance, in the analysis of fermented dairy products, a method was validated using added Lithium D-lactate to determine recovery, which is a measure of the method's accuracy. researchgate.net Furthermore, Lithium lactate is available as a British Pharmacopoeia (BP) Reference Standard, which underscores its role as a primary standard for quality control in the pharmaceutical industry. sigmaaldrich.com The use of such certified reference materials is essential for ensuring the reliability and comparability of analytical results across different laboratories and over time.

Role in Lithium Extraction and Recovery Processes

The recovery of lithium from spent resources, particularly lithium-ion batteries (LIBs), is a critical aspect of sustainable resource management and circular economic principles. The hydrometallurgical route, which involves leaching and solvent extraction, has gained attention for its potential efficiency and lower environmental impact compared to pyrometallurgical methods. In this context, organic acids like lactic acid are being explored as effective lixiviants and complexing agents. The formation of lithium lactate complexes plays a significant role in enhancing the efficiency of these recovery processes.

Lactic Acid-Assisted Complexation for Enhanced Lithium Extraction from Spent Resources

A novel approach in hydrometallurgy involves the use of lactic acid to form complexes with lithium, thereby improving its extraction from the aqueous phase into an organic phase. chula.ac.th This method is particularly applicable to the recycling of spent LIBs, which contain valuable metals like cobalt and lithium. researchgate.netnih.gov The fundamental principle of this technique is that lactic acid acts as a chelating agent, forming stable complexes with lithium ions in the leachate solution. This complexation enhances the transfer of lithium from the aqueous solution to an organic solvent containing an extractant.

Research has demonstrated that the presence of lactic acid significantly improves lithium extraction efficiency. chula.ac.th For instance, when using D2EHPA (di-(2-ethylhexyl) phosphoric acid) as an extractant, the extraction of lithium saw a marked increase from 16% to 43% as the concentration of lactic acid was raised from 0.01 mol∙L⁻¹ to 1.0 mol∙L⁻¹. chula.ac.thresearchgate.net This highlights the crucial role of lactate in facilitating the phase transfer of the lithium ion. The process is part of a broader strategy to develop leaching processes that are cost-effective, have a low environmental impact, and achieve high metal recovery rates. nih.gov The application of this lactic acid-assisted complexation has been successfully extended to recover lithium from actual waste LIBs, demonstrating its practical potential in industrial recycling circuits. chula.ac.thresearchgate.net

Optimization of Parameters for Lithium Recovery

The efficiency of lithium recovery using lactic acid is dependent on the careful optimization of several key process parameters. chula.ac.th Systematic examination of these variables is crucial to maximize extraction and ensure the economic viability of the process.

Key parameters that have been systematically studied include:

Lactic Acid Concentration: The concentration of lactic acid in the aqueous phase directly influences the extent of lithium complexation. As observed, increasing the lactic acid concentration from 0.01 mol∙L⁻¹ to 1.0 mol∙L⁻¹ significantly boosted lithium extraction. chula.ac.thresearchgate.net In other studies focusing on leaching, an optimal lactic acid concentration of 1.5 mol L⁻¹ was identified. acs.org

pH of the Aqueous Phase: The pH level is a critical factor, with a maintained pH of 6.5 being used in certain extraction experiments. chula.ac.th

Concentration of Extractant: The amount of the extractant, such as D2EHPA, in the organic phase is vital. A concentration of 0.1 mol∙L⁻¹ D2EHPA was found to have a lithium loading capacity of 0.084 g∙L⁻¹. chula.ac.thresearchgate.net

Organic/Aqueous (O/A) Phase Ratio: The ratio of the organic solvent to the aqueous leachate affects the extraction equilibrium. A maximum lithium extraction of 84.5% was achieved at an O/A ratio of 5:1. chula.ac.thresearchgate.net

Temperature and Time: Leaching temperature and duration are also optimized. One study found the maximum leaching efficiency for lithium (99.8%) was achieved at 60°C with a leaching duration of 60 minutes. nih.gov Another study identified an optimal leaching temperature of 70°C for a reaction time of just 20 minutes. acs.org

By fine-tuning these parameters, researchers have achieved high recovery rates. For example, an optimized process using 1.0 mol/L lactic acid, 6% H₂O₂, at 60°C, and a solid/liquid ratio of 10 g/L resulted in a maximum leaching efficiency of 99.8% for Li. nih.gov In another set of optimal conditions, leaching efficiencies for Li reached 97.7%. acs.org These optimization studies are fundamental to advancing sustainable hydrometallurgical routes for recycling critical materials from spent LIBs.

Data Tables